molecular formula C13H12N2O5 B11584779 Ethyl [(6-nitroquinolin-8-yl)oxy]acetate

Ethyl [(6-nitroquinolin-8-yl)oxy]acetate

Cat. No.: B11584779
M. Wt: 276.24 g/mol
InChI Key: ZXWXATPRZWHIIO-UHFFFAOYSA-N
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Description

ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE typically involves the reaction of 6-nitroquinoline-8-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures. The general reaction scheme is as follows:

    Starting Materials: 6-nitroquinoline-8-ol and ethyl bromoacetate.

    Reagents: Potassium carbonate (K₂CO₃).

    Solvent: Acetone.

    Reaction Conditions: Elevated temperature (around 50°C).

The reaction proceeds through the nucleophilic substitution of the ethyl bromoacetate by the 6-nitroquinoline-8-ol, resulting in the formation of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE .

Chemical Reactions Analysis

ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The quinoline core can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE can be compared with other quinoline derivatives such as:

The uniqueness of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

ethyl 2-(6-nitroquinolin-8-yl)oxyacetate

InChI

InChI=1S/C13H12N2O5/c1-2-19-12(16)8-20-11-7-10(15(17)18)6-9-4-3-5-14-13(9)11/h3-7H,2,8H2,1H3

InChI Key

ZXWXATPRZWHIIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2

solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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